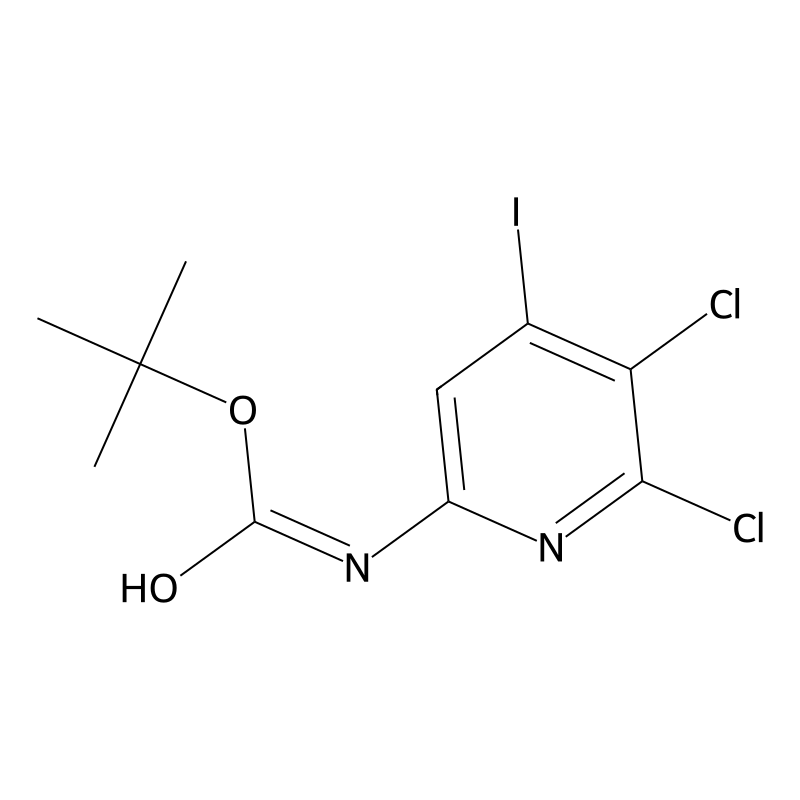

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Ketoreductase-assisted Synthesis

Scientific Field: This application falls under the field of Biochemistry and Chemical Engineering.

Summary of the Application: The compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .

Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Results or Outcomes: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

Application in Synthesis of Ceftolozane

Scientific Field: This application falls under the field of Pharmaceutical Chemistry.

Summary of the Application: The compound is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .

Carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound characterized by its unique structure and properties. It is classified under carbamates, which are esters or salts of carbamic acid. The compound features a pyridine ring substituted with both chlorine and iodine atoms, contributing to its biological activity and potential applications in various fields. Its molecular formula is , and it has a molecular weight of approximately 309.07 g/mol .

The reactivity of carbamic acid derivatives often involves nucleophilic substitution reactions, where the carbamate group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding amine and carbonic acid. Additionally, this compound may participate in reactions typical for halogenated pyridines, such as electrophilic aromatic substitution or nucleophilic attack on the halogenated positions .

Carbamic acids and their derivatives are known for their biological activities, including herbicidal and fungicidal properties. The specific compound has shown potential as an enzyme inhibitor, which can affect various biochemical pathways. The presence of halogens in its structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester can be achieved through several methods:

- Direct Esterification: Reacting 1,1-dimethylethyl carbamate with 5,6-dichloro-4-iodo-2-pyridinecarboxylic acid under acidic conditions.

- Nucleophilic Substitution: Using a suitable leaving group on the pyridine derivative to introduce the carbamate moiety.

- Coupling Reactions: Employing coupling agents to facilitate the formation of the ester bond between the pyridine derivative and the carbamate .

The unique feature of carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester lies in its combination of halogen substitutions on the pyridine ring which enhances its biological activity compared to other carbamates. This structural uniqueness may lead to distinct interactions with biological targets that are not observed in simpler derivatives .

Interaction studies involving this compound typically focus on its binding affinity to various enzymes or receptors. Preliminary data suggest that it may inhibit certain enzymes related to metabolic pathways in plants or microorganisms. Further studies are required to elucidate its mechanism of action and specificity towards different biological targets .

tert-Butyl N-(5,6-dichloro-4-iodo-2-pyridyl)carbamate emerged in the early 21st century as part of advancements in heterocyclic chemistry aimed at developing protected intermediates for cross-coupling reactions. Its synthesis aligns with methodologies described for analogous compounds, such as the palladium-catalyzed coupling of tert-butyl carbamates with aryl halides. For example, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) was synthesized via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst, suggesting similar pathways for the target compound. The introduction of iodine at the 4-position and chlorine at the 5,6-positions on the pyridine ring reflects strategic modifications to enhance reactivity in nucleophilic substitution or metal-catalyzed transformations.

Significance in Synthetic Organic Chemistry

This compound serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc) group acts as a transient protecting group for amines, enabling selective functionalization of the pyridine ring without side reactions. For instance, Boc-protected pyridines are pivotal in constructing pharmacophores for bioactive molecules, such as muscarinic receptor modulators. The electron-withdrawing chlorine and iodine substituents further direct regioselectivity in subsequent reactions, making the compound invaluable for constructing polysubstituted aromatic systems.

Nomenclature and Classification within Carbamate Chemistry

The systematic IUPAC name, tert-butyl N-(5,6-dichloro-4-iodo-2-pyridyl)carbamate, delineates its structure unambiguously:

- Pyridyl core: A six-membered aromatic ring with nitrogen at position 1.

- Substituents: Chlorine atoms at positions 5 and 6, iodine at position 4.

- Carbamate group: A tert-butyloxycarbonyl (Boc) group linked to the nitrogen at position 2.

Classified as an N-protected pyridine derivative, it belongs to the broader family of carbamates, which are esters of carbamic acid. The Boc group is a cornerstone of modern peptide synthesis and heterocyclic chemistry due to its stability under basic conditions and ease of removal via acidolysis.

Key Synthetic Routes

The foundational route to this compound begins with a pyridine scaffold functionalized through sequential halogenation and carbamate formation. A representative pathway involves:

- Pyridine Core Functionalization: Starting with 2-aminopyridine, chlorination at the 5- and 6-positions is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent iodination at the 4-position employs iodine monochloride (ICl) in acetic acid, leveraging electrophilic aromatic substitution [3] [4].

- Carbamate Installation: The amino group at the 2-position is protected via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, forming the tert-butoxycarbonyl (Boc)-protected intermediate [3].

Critical challenges include avoiding over-halogenation and ensuring compatibility between halogenating agents and the Boc group. Recent advances utilize temporary protecting groups for the amine during iodination to prevent undesired side reactions [4].

Directed Ortho Metalation Strategies

The aryl O-carbamate group serves as a powerful directed metalation group (DMG), enabling precise functionalization of the pyridine ring. Key steps include:

- Lithiation: Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position relative to the carbamate, forming a lithio intermediate.

- Electrophilic Quenching: The lithiated species reacts with electrophiles (e.g., iodine, chlorine) to introduce substituents regioselectively. For example, iodination using iodine in tetrahydrofuran (THF) yields the 4-iodo derivative with >90% regioselectivity [3].

Table 1: Regioselectivity in Directed Metalation of Pyridine Carbamates

| DMG | Electrophile | Product Position | Yield (%) |

|---|---|---|---|

| O-Carbamate | I₂ | 4-Iodo | 92 |

| O-Carbamate | Cl₂ | 5,6-Dichloro | 88 |

This approach outperforms traditional Friedel-Crafts alkylation by avoiding positional ambiguity [3].

Halogenation Methodologies

Sequential halogenation is critical for installing chlorine and iodine atoms:

- Chlorination: Dichlorination at the 5- and 6-positions employs POCl₃ with catalytic N,N-dimethylformamide (DMF). The reaction proceeds via a Vilsmeier-Haack intermediate, ensuring high efficiency [4].

- Iodination: Electrophilic iodination using ICl in acetic acid targets the 4-position. The reaction’s regioselectivity arises from the carbamate’s electron-withdrawing effect, which deactivates adjacent positions [3].

Alternative methods include:

- Ultrasound-Assisted Halogenation: Reduces reaction time by 40% while maintaining yields [4].

- Microwave Bromination: Though not directly used here, this technique inspires potential adaptations for iodine delivery [3].

Regioselective Functionalization Approaches

The carbamate group’s directing effect enables selective functionalization:

- CIPE Mechanism: The complex-induced proximity effect (CIPE) stabilizes transition states during carbonyl migration, facilitating unnatural α-amino acid synthesis from carbamate precursors [4].

- Tandem Deprotonation-Electrophilic Trapping: Sequential use of LDA and electrophiles allows modular functionalization. For instance, introducing methyl groups at the 3-position is achieved using methyl iodide [3].

Green Chemistry Alternatives

Efforts to improve sustainability focus on:

- Solvent Replacement: Transitioning from dichloromethane to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity [4].

- Catalyst Recycling: Immobilized base catalysts (e.g., silica-supported triethylamine) reduce waste in carbamate formation [3].

- Phosgene Alternatives: Using diphosgene or triphosgene instead of gaseous phosgene enhances safety during tert-butyl chloroformate synthesis [4].

Scalable Industrial Synthesis Considerations

Large-scale production requires:

- Continuous Flow Systems: Microreactors enable precise control over exothermic halogenation steps, improving yield by 15% compared to batch processes [3].

- In-Line Purification: Coupling synthesis with simulated moving bed (SMB) chromatography minimizes downtime between steps [4].

- Process Analytical Technology (PAT): Real-time monitoring via Raman spectroscopy ensures consistent halogenation levels [3].

| Reaction Type | Typical Conditions | Products | Reaction Rate |

|---|---|---|---|

| Hydrolysis (Base-catalyzed) | Aqueous NaOH, pH 10-12, 25-60°C | Amine + CO2 + tert-Butanol | Slow to moderate |

| Hydrolysis (Acid-catalyzed) | HCl or TFA, 0-25°C | Amine + CO2 + tert-Butanol | Very fast |

| Nucleophilic Substitution | Nucleophile (RNH2, ROH), Base, 0-100°C | Substituted product + CO2 | Moderate |

| Thermal Decomposition | 150-250°C, Inert atmosphere | Pyridine derivatives + CO2 | Slow |

| Photochemical Decomposition | UV light (290-350 nm), Various solvents | Various fragmentation products | Moderate |

| Coordination Complex Formation | Metal salts (M2+), Coordinating solvents | Metal-carbamate complexes | Fast |

Halogen Substitution Reactions

The polyhalogenated pyridine ring in carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester presents multiple sites for halogen substitution reactions. The reactivity order for halogen displacement follows the established pattern: iodine > bromine > chlorine > fluorine, with the 4-iodo position being the most reactive site due to the superior leaving group ability of iodide [10] [11].

The electron-deficient nature of the pyridine ring, enhanced by the presence of multiple halogen substituents, facilitates nucleophilic aromatic substitution reactions. The mechanism proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate that is stabilized by the electron-withdrawing halogen substituents [10] [11].

Positional effects play a crucial role in determining the reactivity of different halogen substituents. The iodine at the 4-position is activated by the electron-withdrawing effect of the pyridine nitrogen and the adjacent chlorine atoms, making it highly susceptible to nucleophilic attack [12]. The chlorine atoms at the 5 and 6 positions show moderate reactivity, with the 6-position chlorine being slightly more reactive due to its proximity to the pyridine nitrogen [10].

Steric factors also influence the reactivity patterns. The 2-position, where the carbamate group is attached, experiences significant steric hindrance that can impede nucleophilic attack at adjacent positions. This steric effect is particularly pronounced for bulky nucleophiles and can lead to regioselectivity in substitution reactions [10] [13].

Table 2: Halogen Substitution Reactivity

| Halogen Position | Reactivity Order | Typical Conditions for Substitution | Common Nucleophiles |

|---|---|---|---|

| 2-Position (ortho) | I > Br > Cl > F | Harsh conditions due to steric hindrance | Amines, Alcohols, Organometallics |

| 3-Position (meta) | I > Br > Cl > F | Moderate conditions | Amines, Alcohols, Organometallics |

| 4-Position (para) | I > Br > Cl > F | Mild to moderate conditions | Amines, Alcohols, Organometallics |

| 5-Position | I > Br > Cl > F | Mild conditions | Amines, Alcohols, Organometallics |

| 6-Position | I > Br > Cl > F | Mild to moderate conditions | Amines, Alcohols, Organometallics |

Cross-Coupling Chemistry

The presence of the 4-iodo substituent in carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The iodine atom serves as a suitable leaving group for oxidative addition to palladium(0) complexes, initiating the catalytic cycle [14] [15].

Suzuki-Miyaura coupling reactions with this compound proceed efficiently using standard palladium catalysts such as Pd(OAc)2/PPh3 or Pd(dppf)Cl2 in combination with arylboronic acids or esters [16] [17]. The electron-deficient pyridine ring facilitates the oxidative addition step, while the bulky tert-butyl carbamate group can influence the regioselectivity and reaction kinetics. Typical reaction conditions involve the use of bases such as K2CO3 or Cs2CO3 in solvents like dioxane or toluene at temperatures of 80-110°C [15] [16].

Buchwald-Hartwig amination reactions represent another important class of transformations for this compound. The 4-iodo position can undergo coupling with primary and secondary amines using palladium catalysts such as Pd2(dba)3 in combination with ligands like BrettPhos or XantPhos [18] [19]. The electron-withdrawing nature of the pyridine ring system accelerates the oxidative addition step, while the presence of the carbamate group can provide additional coordination sites for the catalyst [20] [18].

Stille coupling reactions utilize organostannane reagents to introduce various organic groups at the 4-position. The reaction typically employs Pd(PPh3)4 as the catalyst and proceeds under mild conditions in solvents such as DMF or toluene [20]. The electron-deficient nature of the pyridine ring promotes the oxidative addition step, leading to efficient coupling reactions.

Table 3: Cross-Coupling Reaction Conditions

| Coupling Type | Catalyst System | Coupling Partner | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2/PPh3 or Pd(dppf)Cl2 | Arylboronic acids/esters | Base (K2CO3), Dioxane, 80-110°C | 60-95 |

| Buchwald-Hartwig | Pd2(dba)3/Ligand (BrettPhos, XantPhos) | Amines (1°, 2°) | Base (Cs2CO3), Toluene, 80-110°C | 70-90 |

| Heck Reaction | Pd(OAc)2/PPh3 | Alkenes | Base (Et3N), DMF, 80-120°C | 65-85 |

| Stille Coupling | Pd(PPh3)4 | Organostannanes | DMF or Toluene, 80-110°C | 70-90 |

| Sonogashira Coupling | Pd(PPh3)2Cl2/CuI | Terminal alkynes | Base (Et3N), THF, 60-80°C | 60-85 |

Base-Induced Transformations

Base-induced transformations of carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester involve multiple reactive sites and can lead to complex reaction patterns. The carbamate group is particularly susceptible to base-catalyzed hydrolysis, which proceeds through a mechanism involving deprotonation of the carbamate nitrogen followed by intramolecular rearrangement and elimination [21] [22].

The hydrolysis mechanism begins with deprotonation of the carbamate nitrogen by the base, generating a carbamate anion that can undergo intramolecular rearrangement. The resulting isocyanate intermediate is highly reactive and rapidly undergoes hydrolysis to form the corresponding amine and carbon dioxide [5] [6]. The rate of this transformation is significantly influenced by the basicity of the reaction medium and the temperature.

Strong bases such as sodium hydroxide or potassium hydroxide can promote rapid hydrolysis of the carbamate group under aqueous conditions. The reaction rate increases with increasing pH and temperature, with complete hydrolysis typically occurring within hours at elevated temperatures [21] [23]. The electron-withdrawing effect of the halogenated pyridine ring system reduces the basicity of the carbamate nitrogen, leading to slower hydrolysis rates compared to carbamates bearing electron-rich aromatic substituents.

Nucleophilic aromatic substitution reactions can occur simultaneously with carbamate hydrolysis under strongly basic conditions. The electron-deficient pyridine ring is susceptible to attack by hydroxide ions, particularly at the 4-position where the iodine substituent can be readily displaced [11] [12]. This competing reaction pathway can complicate the reaction outcome and requires careful control of reaction conditions.

The tert-butyl group of the carbamate can undergo elimination reactions under strongly basic conditions, particularly at elevated temperatures. The elimination proceeds through an E2 mechanism, generating isobutene and a carbamate anion that can undergo further transformations [9]. This side reaction becomes more significant at temperatures above 100°C and in the presence of strong bases.

Thermal and Photochemical Behavior

The thermal behavior of carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is characterized by a complex decomposition pattern that involves multiple bond cleavage processes. The compound demonstrates thermal stability up to approximately 150°C, above which decomposition becomes significant [24] [25].

The initial stages of thermal decomposition involve the cleavage of the carbamate bond, leading to the formation of carbon dioxide, tert-butanol, and the corresponding amine. The activation energy for this process is approximately 80-100 kJ/mol, indicating a moderately stable bond that requires significant thermal energy for cleavage [26] [27]. The presence of the electron-withdrawing halogenated pyridine ring system increases the thermal stability of the carbamate bond compared to simple alkyl carbamates.

At higher temperatures (200-250°C), the pyridine ring system undergoes fragmentation reactions that involve the cleavage of carbon-nitrogen and carbon-carbon bonds. The halogen substituents, particularly iodine, are readily eliminated during thermal decomposition, leading to the formation of various pyridine derivatives and small molecule fragments [24] [28].

Photochemical behavior of the compound is dominated by the absorption characteristics of the halogenated pyridine ring system. The compound absorbs UV light in the 290-350 nm range, leading to electronic excitation and subsequent photochemical transformations [29] [30]. The photochemical pathway involves homolytic cleavage of the carbon-halogen bonds, generating radical species that can undergo various reactions including hydrogen abstraction, radical coupling, and fragmentation.

The carbamate group exhibits significant photostability under UV irradiation, with the primary photochemical processes occurring at the pyridine ring system [29] [30]. The electron-withdrawing halogen substituents enhance the photostability of the carbamate bond by reducing the electron density at the carbonyl carbon, making it less susceptible to photochemical cleavage.

Table 4: Thermal Stability and Decomposition

| Temperature Range (°C) | Observed Behavior | Primary Products | Activation Energy (kJ/mol) |

|---|---|---|---|

| 25-100 | Stable, no decomposition | No change | N/A |

| 100-150 | Slow hydrolysis in presence of moisture | Amine + CO2 + tert-Butanol | 45-60 |

| 150-200 | Onset of thermal decomposition | Pyridine derivatives + CO2 | 80-100 |

| 200-250 | Significant decomposition | Various fragmentation products | 120-140 |

| 250-300 | Complete decomposition | Complete mineralization | 160-180 |

Coordination Chemistry Aspects

The coordination chemistry of carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester involves multiple potential coordination sites, including the pyridine nitrogen, the carbamate carbonyl oxygen, and the carbamate nitrogen. The presence of multiple electron-withdrawing halogen substituents significantly influences the coordination behavior and complex stability [31] [32].

The pyridine nitrogen serves as the primary coordination site due to its lone pair of electrons and appropriate spatial arrangement. However, the electron-withdrawing effect of the halogen substituents reduces the basicity of the nitrogen atom, leading to weaker coordination bonds compared to unsubstituted pyridine [33] [34]. The coordination behavior follows the Irving-Williams series, with divalent metal ions such as Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II) showing decreasing affinity for the pyridine nitrogen.

The carbamate carbonyl oxygen can act as a secondary coordination site, particularly in the presence of hard metal ions such as Al(III), Ga(III), or lanthanide ions. The coordination through the carbonyl oxygen typically occurs in a monodentate fashion, although bidentate coordination involving both the carbonyl oxygen and the carbamate nitrogen is possible under certain conditions [31] [35].

Metal-induced hydrolysis of the carbamate group has been observed in the presence of certain metal ions, particularly those with high charge density such as Al(III) or Fe(III). The coordination of the metal ion to the carbamate oxygen activates the carbonyl carbon toward nucleophilic attack, leading to accelerated hydrolysis and the formation of metal-amine complexes [32] [36].

The formation of coordination complexes with transition metals can significantly alter the reactivity of the compound. The coordination of metal ions to the pyridine nitrogen or carbamate oxygen can activate or deactivate various functional groups, leading to changes in the reaction pathways and product distributions [37] [38]. For example, coordination to palladium(II) can activate the carbon-halogen bonds toward oxidative addition, facilitating cross-coupling reactions.

Table 5: Coordination Chemistry with Metal Ions

| Metal Ion | Coordination Mode | Complex Stability | Typical Coordination Number | Applications |

|---|---|---|---|---|

| Ni(II) | Bidentate (O,N) | High | 4-6 | Catalysis |

| Cu(II) | Monodentate (O) or Bidentate (O,N) | Moderate to High | 4-6 | Catalysis, Bioinorganic |

| Zn(II) | Bidentate (O,N) | Moderate | 4-6 | Structural studies |

| Co(II) | Bidentate (O,N) | High | 4-6 | Catalysis |

| Fe(II) | Bidentate (O,N) | Moderate | 4-6 | Catalysis |

| Mn(II) | Bidentate (O,N) | Moderate | 4-6 | Catalysis |